2-(2-Iodophenyl)-1H-benzo[d]imidazole

Catalog No.
S15516781
CAS No.
M.F
C13H9IN2
M. Wt
320.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Iodophenyl)-1H-benzo[d]imidazole

Product Name

2-(2-Iodophenyl)-1H-benzo[d]imidazole

IUPAC Name

2-(2-iodophenyl)-1H-benzimidazole

Molecular Formula

C13H9IN2

Molecular Weight

320.13 g/mol

InChI

InChI=1S/C13H9IN2/c14-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16-13/h1-8H,(H,15,16)

InChI Key

SLIRKFKVIUEFSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)I

2-(2-Iodophenyl)-1H-benzo[d]imidazole is a heterocyclic compound characterized by a benzimidazole core substituted with an iodophenyl group. The structure features a fused ring system that includes a five-membered imidazole ring and a six-membered benzene ring, making it part of the larger family of benzo[d]imidazoles. This compound has garnered attention due to its potential applications in medicinal chemistry and materials science, particularly due to the presence of the iodine atom, which can enhance reactivity and biological activity.

The chemical reactivity of 2-(2-Iodophenyl)-1H-benzo[d]imidazole allows for various transformations. Notably, it can participate in C-H activation reactions, where the iodine atom acts as a leaving group, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. For instance, reactions involving this compound have been explored for the synthesis of more complex heterocycles through coupling reactions with isothiocyanates and other electrophiles .

Example Reactions:

  • Sulfenylation: Involves the reaction with isothiocyanates to form thiazine derivatives.
  • Cyclization: The compound can undergo intramolecular cyclization under specific conditions, leading to the formation of new heterocyclic structures .

Research indicates that 2-(2-Iodophenyl)-1H-benzo[d]imidazole exhibits significant biological activity, particularly in antimicrobial and anticancer studies. The presence of the iodine atom may enhance its interaction with biological targets, potentially increasing its efficacy. Studies have shown that related benzimidazole derivatives demonstrate activity against various pathogens and cancer cell lines, suggesting that this compound may also possess similar properties .

Several synthetic routes have been developed for 2-(2-Iodophenyl)-1H-benzo[d]imidazole:

  • Iodination of Benzimidazole Derivatives: This method involves the direct iodination of benzimidazole precursors using iodine or iodine sources under controlled conditions.
  • Carbon-Nitrogen Cross-Coupling: Utilizing methodologies such as Suzuki or Ullmann coupling reactions, where aryl iodides are coupled with amines or other nucleophiles to form the desired imidazole structure .
  • Aqueous Synthesis: A notable environmentally friendly approach involves the use of water as a solvent for the synthesis of benzimidazole derivatives from halogenated anilines and amidines, achieving moderate to high yields without additional reagents .

The unique structure and properties of 2-(2-Iodophenyl)-1H-benzo[d]imidazole lend it to various applications:

  • Pharmaceuticals: As a potential lead compound in drug development targeting microbial infections or cancer.
  • Materials Science: Used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic materials due to its photophysical properties.
  • Catalysis: Acts as a precursor in catalytic reactions involving C-H activation and cross-coupling processes.

Interaction studies involving 2-(2-Iodophenyl)-1H-benzo[d]imidazole have focused on its binding affinity towards various biological targets. Molecular docking studies suggest that this compound can effectively bind to enzymes involved in metabolic pathways, potentially inhibiting their activity. For instance, its interactions with enzymes like MtIMPDH have been studied, revealing insights into its mechanism of action and possible therapeutic effects .

Several compounds share structural similarities with 2-(2-Iodophenyl)-1H-benzo[d]imidazole. Here are some notable examples:

These comparisons highlight the unique reactivity and potential applications of 2-(2-Iodophenyl)-1H-benzo[d]imidazole due to its iodine substitution, which enhances both chemical reactivity and biological activity compared to its analogs.

XLogP3

3.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

319.98105 g/mol

Monoisotopic Mass

319.98105 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-11-2024

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